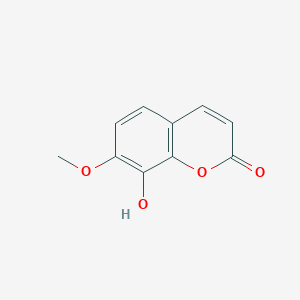

8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one

説明

Overview of Coumarin (B35378) Chemistry and Biological Significance in Research

Coumarins are a large family of benzopyrone derivatives that are widespread in nature, particularly in plants, but also in fungi and bacteria. nih.govwisdomlib.org The fundamental structure of coumarins is the benzo-α-pyrone nucleus. nih.gov Their biosynthesis in plants primarily occurs through the shikimic acid pathway. nih.gov Since the isolation of the simplest coumarin from the tonka bean in 1820, over 1300 different coumarins have been identified from natural sources. nih.govwisdomlib.org

The versatility of the coumarin scaffold has made it a "privileged structure" in medicinal chemistry, serving as a template for the design of new therapeutic agents. nih.govbohrium.com The chemical structure of coumarins allows them to interact with various biological targets through different types of interactions, including hydrogen bonding and hydrophobic interactions. unimi.it This has led to the discovery of a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. wisdomlib.orgfrontiersin.org The ease of synthesis and functionalization of the coumarin nucleus further enhances its appeal for developing new compounds with potential therapeutic applications. nih.govunimi.it

Historical Perspectives on 8-Hydroxy-7-methoxycoumarin Research

Historically, research on coumarins has been extensive, leading to the development of various synthetic methodologies like the Pechmann condensation, Knoevenagel condensation, and Wittig reaction to meet the demand for these compounds beyond their natural supply. beilstein-journals.orgresearchgate.net While the broader class of coumarins has a long history of scientific investigation, specific research focusing on 8-Hydroxy-7-methoxycoumarin is more recent and less extensive. hmdb.ca Early studies often involved its isolation from plant sources and initial characterization. For instance, it has been identified in plants like Artemisia carvifolia and Zanthoxylum schinifolium. nih.gov Much of the foundational knowledge about this specific compound comes from its inclusion in broader studies of coumarin derivatives and their biological activities.

Current Research Paradigms and Challenges for 8-Hydroxy-7-methoxycoumarin

Current research on 8-Hydroxy-7-methoxycoumarin is centered on elucidating its specific biological activities and potential applications. Studies have indicated its cytotoxic effects against certain cancer cell lines, such as GLC4 and COLO 320. medchemexpress.com The structural features of 8-Hydroxy-7-methoxycoumarin, including the coumarin core, the hydroxyl group at position 8, and the methoxy (B1213986) group at position 7, are believed to be key to its biological actions. vulcanchem.com The hydroxyl group may contribute to antioxidant properties, while the methoxy group can influence its lipophilicity and ability to cross cell membranes. vulcanchem.com

A significant challenge in the research of 8-Hydroxy-7-methoxycoumarin is the limited number of dedicated studies. hmdb.ca Much of the available information is part of larger screenings of coumarin compounds. Therefore, a more focused investigation into its mechanisms of action, structure-activity relationships, and potential therapeutic targets is needed. vulcanchem.com Future research will likely involve more in-depth biological evaluations, including its potential as an antimicrobial agent for food preservation. vulcanchem.com Furthermore, its structure provides opportunities for chemical modification to create novel derivatives with potentially enhanced biological activities. cymitquimica.com The "one drug, multiple targets" approach, a growing paradigm in drug discovery for complex diseases, could be a valuable framework for future research on this and other coumarin derivatives. mdpi.com

Chemical and Physical Properties of 8-Hydroxy-7-methoxycoumarin

| Property | Value |

| Molecular Formula | C10H8O4 |

| Molecular Weight | 192.17 g/mol vulcanchem.com |

| Physical State | Solid vulcanchem.com |

| Melting Point | 175 - 177 °C vulcanchem.com |

| Boiling Point | 381.9±42.0 °C (Predicted) vulcanchem.com |

| pKa | 7.78±0.20 (Predicted) vulcanchem.com |

| LogP | 0.620 (Estimated) vulcanchem.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

8-hydroxy-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-7-4-2-6-3-5-8(11)14-10(6)9(7)12/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGCGZUAVODHMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173142 | |

| Record name | 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030692 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19492-03-6 | |

| Record name | 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19492-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019492036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAPHNETIN 7-METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H43B8D33LB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030692 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

173 - 174 °C | |

| Record name | 8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030692 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 8 Hydroxy 7 Methoxycoumarin and Its Derivatives

Classical Condensation Reactions in Coumarin (B35378) Scaffold Construction

The construction of the fundamental coumarin scaffold has traditionally relied on several named condensation reactions. These methods, while foundational, often require harsh conditions.

The Pechmann condensation is a widely used method for coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester in the presence of a strong acid catalyst. ijisrt.commdpi.comresearchgate.net For instance, 8-hydroxy-7-methoxy-4-methylcoumarin can be synthesized by reacting 3-methoxybenzene-1,2-diol with ethyl acetoacetate (B1235776) using perchloric acid at room temperature. nih.gov Variations of this reaction have been explored using different catalysts to improve yields and reaction conditions. nih.govnih.gov

The Perkin reaction is another classical method for coumarin synthesis. mdpi.comresearchgate.net It typically involves the condensation of a salicylaldehyde (B1680747) derivative with an acid anhydride (B1165640) in the presence of its corresponding sodium salt. sci-hub.se While historically significant, this method can sometimes lead to the formation of by-products like trans-acids. sci-hub.se

The Knoevenagel condensation offers a versatile route to coumarins by reacting an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. mdpi.comsigmaaldrich.com This method is particularly useful for synthesizing 3-substituted coumarins. For example, the reaction of o-hydroxybenzaldehydes with malononitrile (B47326) or ethyl cyanoacetate (B8463686) can yield coumarin derivatives. mdpi.comrsc.org The synthesis of 3-cyano-8-methoxycoumarin (B2470530) from o-vanillin and ethyl cyanoacetate has been reported using a calcined Mg-Al hydrotalcite as a solid base catalyst. researchgate.net

Table 1: Classical Condensation Reactions for Coumarin Synthesis

| Reaction Name | Reactants | Catalyst/Conditions | Product Example |

| Pechmann Condensation | Phenol, β-ketoester | Strong acid (e.g., H₂SO₄, HClO₄) | 4-substituted coumarins |

| Perkin Reaction | Salicylaldehyde, Acid anhydride | Sodium salt of the acid | Coumarin |

| Knoevenagel Condensation | o-Hydroxybenzaldehyde, Active methylene compound | Base (e.g., piperidine, pyridine) | 3-substituted coumarins |

Modern Catalytic Approaches for Efficient Production of Diverse Coumarin Derivatives

Modern synthetic chemistry has introduced a variety of catalytic systems to improve the efficiency, selectivity, and scope of coumarin synthesis. rsc.orgresearchgate.net These methods often offer milder reaction conditions and access to a wider range of derivatives.

Palladium-catalyzed reactions have become a cornerstone for C-H activation and cross-coupling reactions to form the coumarin core. rsc.org For example, palladium(II) acetate (B1210297) in the presence of a co-catalyst and oxidant can be used to synthesize coumarins from phenols and methyl esters. rsc.org Palladium-catalyzed intramolecular hydroarylation of alkynes has also been developed for coumarin synthesis. mdpi.com

Rhodium-catalyzed C-H bond activation provides another powerful tool for constructing coumarin derivatives, particularly C-4 substituted coumarins. mdpi.comrsc.org These reactions often proceed under oxidative conditions and are compatible with various functional groups.

Copper-catalyzed methods are also gaining traction due to the low cost and abundance of copper salts. encyclopedia.pub Copper-catalyzed multi-component reactions have been used to synthesize coumaryl-substituted glycoside derivatives. researchgate.net

Table 2: Modern Catalytic Approaches in Coumarin Synthesis

| Catalyst Type | Reaction Type | Reactants | Product Type |

| Palladium | C-H activation/Cross-coupling | Phenols, Esters/Acrylates | Various coumarin derivatives |

| Rhodium | C-H bond activation | Phenolic acetates, Acrylates | C-4 substituted coumarins |

| Copper | Multi-component reaction | Glycoside propargyl, Salicylaldehydes, Tosyl azides | Coumaryl-substituted glycosides |

Derivatization Strategies for 8-Hydroxy-7-methoxycoumarin Analogues, including Substitutions and Modifications

The structural framework of 8-hydroxy-7-methoxycoumarin allows for various derivatization strategies to generate analogues with potentially enhanced properties. cymitquimica.com

Substitution reactions are commonly employed to modify the coumarin core. The hydroxyl group at the 8-position and the methoxy (B1213986) group at the 7-position can be targeted for modification. For instance, the hydroxyl group can be methylated to form derivatives with altered solubility. smolecule.com Electrophilic aromatic substitution can introduce substituents at various positions on the benzene (B151609) ring. smolecule.com

Modifications at the C-4 position are a frequent strategy. A series of 4-substituted 7,8-dihydroxycoumarin derivatives have been synthesized via Pechmann condensation using different β-ketoesters. nih.gov

Introduction of heterocyclic moieties is another approach to create novel analogues. For example, coumarins bearing thiazole (B1198619) or 1,3,4-thiadiazole (B1197879) rings have been synthesized. tandfonline.com The Mannich reaction has been used for the regioselective aminomethylation of 7-hydroxycoumarin at the C-8 position. tandfonline.com

Table 3: Examples of Derivatization of the Coumarin Scaffold

| Starting Material | Reagent/Reaction | Product |

| 7,8-dihydroxycoumarin | Perchloric acid, various β-ketoesters | 4-substituted 7,8-dihydroxycoumarins |

| 7-Hydroxycoumarin | Mannich reaction | 8-(N-alkylaminomethyl) coumarins |

| 6-bromo-3-(2-bromoacetyl)-2-chromen-2-one | Cyanothioacetamide | Thiazole-substituted coumarins |

Green Chemistry Approaches in 8-Hydroxy-7-methoxycoumarin Synthesis

In recent years, there has been a significant shift towards developing environmentally benign synthetic methods for coumarin production. researchgate.netiajesm.in These "green" approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.

Biocatalysis has emerged as a promising green alternative, utilizing enzymes to catalyze reactions under mild conditions. iajesm.in For example, tamarind juice has been successfully used as a biocatalyst for the Pechmann condensation to synthesize 7-hydroxy-4-methyl coumarin and its derivatives in an aqueous medium. ijisrt.com

Solid acid catalysts , such as zeolites (e.g., H-BEA) and heteropoly acids like phosphotungstic acid, offer advantages over traditional mineral acids. wisdomlib.orgresearchgate.net They are often reusable, non-toxic, and can facilitate reactions under milder conditions, sometimes in solvent-free systems or under microwave irradiation. nih.govwisdomlib.orgresearchgate.net

Solvent-free and microwave-assisted reactions are also key green chemistry techniques. The grinding method has been employed for the synthesis of novel coumarin derivatives under solvent-free conditions, offering a rapid and clean route. tandfonline.com Microwave irradiation can significantly accelerate reaction times and improve yields in reactions like the Knoevenagel condensation. wisdomlib.org The use of polyethylene (B3416737) glycol (PEG) as a green solvent has also been reported. kjscollege.com

Table 4: Green Chemistry Approaches in Coumarin Synthesis

| Green Approach | Catalyst/Solvent/Condition | Reaction Type | Advantage |

| Biocatalysis | Tamarind juice | Pechmann Condensation | Eco-friendly, mild conditions |

| Solid Acid Catalysis | Zeolite H-BEA, Phosphotungstic acid | Pechmann/Knoevenagel Condensation | Reusable, non-toxic, milder conditions |

| Solvent-Free | Grinding | Condensation | Reduced waste, clean reaction |

| Microwave Irradiation | - | Knoevenagel/Pechmann Condensation | Faster reaction, higher yields |

Pharmacological and Biological Activities of 8 Hydroxy 7 Methoxycoumarin

Anticancer Research Applications

Research indicates that 8-Hydroxy-7-methoxycoumarin and related coumarin (B35378) compounds exhibit potential in cancer research through various mechanisms, including inhibiting cell proliferation, inducing programmed cell death (apoptosis), and modulating the cell cycle.

Antiproliferative Effects in Carcinoma Cell Lines

Studies have demonstrated the cytotoxic effects of 8-Hydroxy-7-methoxycoumarin and its derivatives against various cancer cell lines. The antiproliferative activity of coumarins is often linked to their chemical structure, with certain substitutions enhancing their effects. For instance, the presence of a 6,7-dihydroxy moiety has been identified as important for the antiproliferative activity of some coumarins. researchgate.net

Coumarin compounds, including 7-hydroxycoumarin, have been shown to inhibit the growth of several types of cancer cell lines. researchgate.net The antiproliferative effects of these compounds are a key area of interest in the development of new anticancer agents.

Mechanisms of Apoptosis Induction

The induction of apoptosis is a primary mechanism through which coumarins exert their anticancer effects. nih.gov This process of programmed cell death is crucial for eliminating cancerous cells. The mechanisms involved often include the modulation of key proteins in the apoptotic pathways.

Coumarin hybrids have been synthesized that can up-regulate the expression of caspase-3 and caspase-9 proteins in certain cancer cell lines. nih.gov Caspases are a family of protease enzymes that play an essential role in apoptosis. nih.gov Furthermore, these compounds can down-regulate the expression of the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax. nih.gov The Bcl-2 family of proteins are critical regulators of apoptosis, with the balance between pro- and anti-apoptotic members determining the cell's fate. nih.gov

The process can also involve the cleavage of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. nih.gov Cleavage of PARP by caspases is a hallmark of apoptosis.

Cell Cycle Modulation Studies

In addition to inducing apoptosis, coumarins can also exert their anticancer effects by modulating the cell cycle, leading to cell cycle arrest at specific phases. This prevents cancer cells from dividing and proliferating.

For example, some coumarin derivatives have been shown to cause an accumulation of cells in the G1 or S phase of the cell cycle. researchgate.net One study on a novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide analogue revealed that it interfered with DNA replication and induced DNA damage, leading to cell cycle arrest. researchgate.net This was demonstrated by a significant decrease in the percentage of cells in the G1 and G2/M phases and an increase in the S phase. researchgate.net

Furthermore, the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival, can be inhibited by coumarins. nih.gov AKT can activate proteins like CDK2 and CDK4, which are essential for cell cycle progression. nih.gov By inhibiting this pathway, coumarins can effectively halt the cell cycle.

Efficacy in Specific Cancer Models (e.g., HepG2, MCF-7, Laryngeal Cancer Cells)

The anticancer potential of 8-Hydroxy-7-methoxycoumarin and related compounds has been evaluated in various specific cancer cell line models.

HepG2 (Hepatocellular Carcinoma): A study on new 8-methoxycoumarin-3-carboxamide analogues showed substantial cytotoxicity toward HepG2 cells. researchgate.net One compound, in particular, demonstrated a more potent cytotoxic effect than the standard drug staurosporine. researchgate.net Another study found that total ethanolic extracts of Ruta graveolens, which can contain coumarins, exhibited potent inhibitory activities against human liver (HepG-2) cancer cell lines. researchgate.net

MCF-7 (Breast Cancer): Research on novel 3,5,8-trisubstituted coumarins demonstrated significant cytotoxic effects on MCF-7 cells. nih.gov One of the synthesized compounds showed a more considerable antiproliferative activity on the viability of MCF-7 cells than the standard. nih.gov This compound also induced a significant increase in apoptosis in MCF-7 cells. nih.gov

Laryngeal Cancer Cells: While specific studies on 8-Hydroxy-7-methoxycoumarin in laryngeal cancer cells are less common in the provided results, the broader anti-proliferative properties of coumarins against various carcinoma cell lines suggest potential applicability.

The following table summarizes the cytotoxic effects of some coumarin derivatives on different cancer cell lines:

| Compound/Extract | Cancer Cell Line | Observed Effect | IC50 Value | Reference |

| N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide (compound 7) | HepG-2 | Potent cytotoxic effect | 0.75 µM | researchgate.net |

| 3,5,8-trisubstituted coumarin (compound 5) | MCF-7 | Considerable cytotoxic activity | 23.38 μM | nih.gov |

| Benjaminin | SNU-1 (Stomach) | Strongest inhibition of proliferation | 70.42 μM | researchgate.net |

| Benjaminin | Hep-G2 | Cytotoxic effect | 109.65 μM | researchgate.net |

| Coumarin | HeLa (Cervical) | Cytotoxic | 54.2 МM | iiarjournals.org |

Anti-inflammatory Research

8-Hydroxy-7-methoxycoumarin and other coumarin derivatives have been investigated for their anti-inflammatory properties, which are often attributed to their ability to modulate pro-inflammatory mediators.

Modulation of Pro-inflammatory Mediators (e.g., Interleukins, TNF-α, Prostaglandins)

Research has shown that coumarins can inhibit the production and expression of several key players in the inflammatory response.

One study on 4-hydroxy-7-methoxycoumarin (B561722) in LPS-stimulated RAW264.7 cells found that it significantly reduced the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov It also decreased the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2), the enzymes responsible for their production. nih.gov

Furthermore, the same study demonstrated a reduction in the production of pro-inflammatory cytokines, including tumor necrosis factor (TNF)-α, interleukin (IL)-1β, and IL-6. nih.gov The anti-inflammatory actions were attributed to the downregulation of nuclear factor kappa B (NF-κB) activation, a key transcription factor in the inflammatory process. nih.gov This was achieved by suppressing the degradation of its inhibitor, IκBα. nih.gov

The mitogen-activated protein kinase (MAPK) signaling pathway is another crucial regulator of inflammation. Some coumarin derivatives have been shown to attenuate inflammation by influencing this pathway. researchgate.net For example, 4-hydroxy-7-methoxycoumarin was found to decrease the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK). nih.gov

The table below details the effects of a coumarin derivative on pro-inflammatory mediators:

| Compound | Cell Line | Mediator | Effect | Reference |

| 4-Hydroxy-7-methoxycoumarin | RAW264.7 | Nitric Oxide (NO) | Significantly reduced production | nih.gov |

| 4-Hydroxy-7-methoxycoumarin | RAW264.7 | Prostaglandin E2 (PGE2) | Significantly reduced production | nih.gov |

| 4-Hydroxy-7-methoxycoumarin | RAW264.7 | TNF-α | Reduced production | nih.gov |

| 4-Hydroxy-7-methoxycoumarin | RAW264.7 | IL-1β | Reduced production | nih.gov |

| 4-Hydroxy-7-methoxycoumarin | RAW264.7 | IL-6 | Reduced production | nih.gov |

Inhibition of Pro-inflammatory Enzymes (e.g., COX-2, iNOS)

8-Hydroxy-7-methoxycoumarin, also known as isoscopoletin (B190330), demonstrates significant anti-inflammatory effects by inhibiting key pro-inflammatory enzymes. Research indicates that this compound can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). jst.go.jpinteresjournals.org These enzymes are pivotal in the inflammatory cascade, with iNOS producing nitric oxide (NO) and COX-2 mediating the synthesis of prostaglandins, both of which are potent inflammatory mediators. nih.gov

Studies on macrophage cell lines stimulated by lipopolysaccharide (LPS), a potent inflammatory trigger, have shown that coumarin derivatives can effectively reduce the production of NO and prostaglandin E2 (PGE2). nih.gov This reduction is directly linked to the decreased protein expression of both iNOS and COX-2. jst.go.jpnih.gov For instance, a related compound, 4-hydroxy-7-methoxycoumarin, was found to strongly decrease the expression of iNOS and COX-2 in LPS-stimulated macrophages. nih.gov Similarly, other natural coumarins have been reported to reduce iNOS and COX-2 expression in these cellular models. jst.go.jp This evidence suggests that the anti-inflammatory action of 8-hydroxy-7-methoxycoumarin is, at least in part, due to its ability to downregulate the expression of these critical inflammatory enzymes. jst.go.jp

Signaling Pathway Inhibition (e.g., NF-κB, MAPK)

The anti-inflammatory properties of 8-hydroxy-7-methoxycoumarin are further explained by its ability to interfere with crucial intracellular signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. medchemexpress.comnih.gov These pathways regulate the transcription of numerous pro-inflammatory genes. nih.gov

Isoscopoletin has been shown to exhibit its anti-inflammatory activity through the inhibition of the MAPK/NF-κB/STAT/AKT signaling pathway. medchemexpress.commedchemexpress.comszabo-scandic.com In TNF-α/IFN-γ-stimulated HaCaT keratinocytes, isoscopoletin suppressed the phosphorylation of MAPK and NF-κB signaling molecules. nih.gov NF-κB activation, a central step in the inflammatory response, is triggered by the degradation of its inhibitor, IκBα. nih.govresearchgate.net Research has demonstrated that coumarin compounds can block this degradation, thereby preventing the translocation of the NF-κB p65 subunit into the nucleus and subsequent transcription of inflammatory genes. nih.govresearchgate.netnih.gov

Furthermore, the MAPK pathway, which includes key proteins like ERK, JNK, and p38, is also a target. nih.gov Isoscopoletin has been observed to inhibit the phosphorylation of these MAPK proteins, which are activated by various external stimuli and are upstream regulators of NF-κB. nih.govnih.gov By inhibiting both the NF-κB and MAPK pathways, 8-hydroxy-7-methoxycoumarin effectively curtails the production of a wide range of inflammatory mediators, including cytokines like TNF-α, IL-1β, and IL-6. nih.govnih.gov

Table 1: Effect of Isoscopoletin on Signaling Pathways

| Cell Line | Stimulant | Inhibited Pathways | Observed Effect | Reference |

|---|---|---|---|---|

| HaCaT | TNF-α/IFN-γ | MAPK, NF-κB, STAT, AKT | Downregulation of inflammatory cytokines and chemokines | nih.gov |

| RBL-2H3 | PMA/Ionomycin | PKC, MAPK (JNK), AP-1 | Downregulation of IL-4 | nih.gov |

Antioxidant Research

Free Radical Scavenging Activities

8-Hydroxy-7-methoxycoumarin is recognized for its antioxidant properties, which are largely attributed to its capacity to scavenge free radicals. mdpi.com Free radicals are unstable molecules that can damage cellular components like DNA, proteins, and lipids through a process known as oxidative stress. wikipedia.org The antioxidant activity of coumarins is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. mdpi.comjaper.insemanticscholar.org

In this assay, antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. semanticscholar.org Studies have shown that hydroxycoumarins are effective free radical scavengers. mdpi.com The presence and position of hydroxyl groups on the coumarin ring are crucial for this activity, with 7,8-dihydroxycoumarins showing particularly strong scavenging potential. mdpi.comnih.gov While specific IC50 values for 8-hydroxy-7-methoxycoumarin are not consistently reported across the literature, related coumarin compounds have demonstrated significant DPPH scavenging activity, indicating the potential of this structural class to neutralize harmful free radicals. semanticscholar.org

Reduction of Oxidative Stress in Cellular Models

Beyond direct radical scavenging, 8-hydroxy-7-methoxycoumarin contributes to the reduction of oxidative stress within cellular environments. Oxidative stress arises from an imbalance between the generation of reactive oxygen species (ROS) and the cell's ability to neutralize them. wikipedia.org This imbalance can disrupt normal cellular signaling and lead to cell damage. wikipedia.org

Coumarins have been shown to protect cells from oxidative damage by reducing intracellular ROS levels. nih.gov This protective effect can be achieved by either directly scavenging ROS or by enhancing the cell's own antioxidant defense systems. nih.govnih.gov For example, the coumarin scopoletin (B1681571) has been shown to protect against oxidative stress by activating the Nrf2 signaling pathway, a key regulator of endogenous antioxidant responses. nih.gov By mitigating the accumulation of ROS, 8-hydroxy-7-methoxycoumarin can help protect cells from the damaging effects of oxidative stress, which is implicated in a variety of chronic diseases. wikipedia.orgnih.gov

Antimicrobial Research

Antibacterial Activity Against Pathogenic Strains

8-Hydroxy-7-methoxycoumarin and related coumarin structures have been investigated for their antimicrobial properties against a variety of pathogenic bacteria. encyclopedia.pubajol.info The effectiveness of an antibacterial agent is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. ajol.infochiet.edu.eg

Research has shown that coumarin derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, including multi-drug-resistant strains. encyclopedia.pub For instance, scopoletin, an isomer of 8-hydroxy-7-methoxycoumarin, showed antibacterial activity against Klebsiella pneumoniae with a MIC value of 0.313 mg/mL. ajol.info Other synthetic coumarin derivatives have demonstrated considerable activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, with some compounds showing MIC values as low as 4–6 µg/mL. encyclopedia.pub The antibacterial mechanism of coumarins may involve the disruption of bacterial cell processes or structures.

Table 2: Antibacterial Activity of Selected Coumarin Compounds

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Scopoletin | Klebsiella pneumoniae | 313 | ajol.info |

| 8-substituted 7-hydroxycoumarin (cpd 27) | E. coli | 4-6 | encyclopedia.pub |

| 8-substituted 7-hydroxycoumarin (cpd 27) | S. aureus | 4-6 | encyclopedia.pub |

| 8-substituted 7-hydroxycoumarin (cpd 27) | P. aeruginosa | 4-6 | encyclopedia.pub |

| 7-methoxycoumarin (B196161) | Ralstonia solanacearum | 75 | researchgate.net |

Antifungal Activity Against Pathogenic Strains

The coumarin 8-Hydroxy-7-methoxycoumarin, also known as daphnetin-7-methyl ether, has demonstrated notable antifungal properties against various pathogenic fungal strains. Research has shown its efficacy, alongside other coumarin derivatives, in inhibiting the growth of several fungi. For instance, studies have highlighted its activity against fungal pathogens that are significant in agriculture and human health. acs.org

One study investigating coumarins from Mexican tarragon (Tagetes lucida) reported that dihydroxylated coumarins, including a related compound 7,8-dihydroxy-6-methoxycoumarin, were among the most active against both Gram-positive and Gram-negative bacteria, as well as several fungal strains. acs.org Specifically, dimethoxy coumarins showed strong activity against Trichophyton mentagrophytes and Rhizoctonia solani, achieving 100% inhibition at concentrations of 125.0 and 250.0 μg/mL, respectively. acs.org While this study focused on related compounds, it underscores the potential of the coumarin scaffold, including derivatives like 8-Hydroxy-7-methoxycoumarin, in antifungal applications.

Further research has isolated various coumarins and tested their activity against a panel of fungi, including Aspergillus niger, Penicillium notatum, Fusarium moniliforme, Fusarium sporotrichum, Rhizoctonia solani, and Trichophyton mentagrophytes. acs.org The results indicated that the antifungal activity is often linked to the specific substitution patterns on the coumarin ring.

Antiviral Properties

8-Hydroxy-7-methoxycoumarin and its derivatives have been investigated for their potential antiviral activities, particularly against the Human Immunodeficiency Virus (HIV). A derivative, 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin, has been shown to inhibit HIV viral replication with an EC50 of 10.7 μM and a therapeutic index (TI) of 31.0. mdpi.com This indicates a promising level of activity with acceptable toxicity levels.

Simple coumarins, characterized by methoxy (B1213986) and hydroxy group substitutions, generally exhibit moderate anti-HIV activity. mdpi.com For instance, 5,7-dimethoxycoumarin and 6,8-dimethoxycoumarin have shown moderate anti-HIV activity with EC50 values of 33.8 μM and 100.9 μM, respectively. mdpi.com Notably, 5,7,8-trimethoxycoumarin (B14269) displayed high activity with an EC50 of 0.933 μM and a TI of 107. mdpi.com These findings suggest that the arrangement and number of methoxy and hydroxy groups on the coumarin scaffold play a crucial role in their antiviral efficacy.

Mechanisms of Antimicrobial Action (e.g., Cell Membrane Permeability, Biofilm Inhibition)

The antimicrobial action of 8-Hydroxy-7-methoxycoumarin and related coumarins is believed to involve multiple mechanisms, with disruption of cell membrane integrity being a key factor. nih.gov Studies on coumarin analogues have demonstrated that their antimicrobial effects are associated with an increase in cell membrane permeability. nih.govresearchgate.net This is supported by electron microscopy observations and the detection of released extracellular ATP and other cell constituents following treatment. nih.govresearchgate.net The lipophilic nature of these compounds, influenced by features like the methoxy group, allows them to interact with the lipid bilayer of bacterial membranes, leading to destabilization and leakage of cellular contents. researchgate.netjmchemsci.com

Research has indicated that the presence of a methoxy functional group on the coumarin skeleton is crucial for antimicrobial activity against foodborne pathogens. nih.govresearchgate.net For example, 7-methoxycoumarin and 6,7-dimethoxycoumarin showed notable antimicrobial properties, whereas their hydroxylated counterparts (7-hydroxycoumarin and 6,7-dihydroxycoumarin) did not exhibit activity against the tested pathogens. nih.govresearchgate.net

In addition to affecting membrane permeability, some coumarins have been shown to inhibit biofilm formation. Biofilms are communities of microorganisms encased in a self-produced matrix, which makes them more resistant to antimicrobial agents. researchgate.net Studies on 7-methoxycoumarin have demonstrated its ability to significantly suppress biofilm formation in pathogens like Ralstonia solanacearum. nih.gov This inhibition of biofilm formation is a critical aspect of its antimicrobial efficacy, as it can make the bacteria more susceptible to treatment. researchgate.netnih.gov

Neuroprotective Research

Protection of Neuronal Cells from Damage

8-Hydroxy-7-methoxycoumarin and its structural analogs have been the subject of research for their potential neuroprotective effects. Coumarins, in general, are recognized for their antioxidant and anti-inflammatory properties, which are crucial in protecting neuronal cells from various forms of damage. researchgate.netmdpi.com For instance, the related compound fraxetin (B1674051) (7,8-dihydroxy-6-methoxycoumarin) has demonstrated protective and antioxidant properties in SH-SY5Y neuroblastoma cells. researchgate.net

Studies on other coumarins like osthole (B1677514) have shown they can protect against cytotoxicity in SH-SY5Y cells and delay neural stem cell senescence. mdpi.com Daphnetin (B354214), another related coumarin, has been shown to reduce reactive oxygen species (ROS) generation and protect against oxidative damage-induced cytotoxicity and apoptosis in neuronal cells. nih.gov These protective mechanisms often involve the modulation of cellular signaling pathways like the Nrf2 pathway, which plays a key role in the antioxidant response. nih.gov

Amelioration of Cognitive Impairment in Experimental Models

Research on coumarin derivatives has shown promise in ameliorating cognitive impairment in various experimental models. While direct studies on 8-Hydroxy-7-methoxycoumarin are limited in this specific area, related compounds have demonstrated significant effects. For example, osthole has been shown to improve cognitive ability and protect pyramidal neurons in the hippocampus in a mouse model of cerebral ischemia/reperfusion. nih.gov

Similarly, xanthotoxin and umbelliferone (B1683723) have been found to prevent cognitive deficits in the Morris water maze and object recognition tests in animal models. researchgate.net These effects are often associated with the reduction of acetylcholinesterase activity, decreased levels of malondialdehyde (a marker of oxidative stress), and an increase in glutathione (B108866) content. researchgate.net The anti-inflammatory properties of coumarins, such as the inhibition of pro-inflammatory cytokines and markers, also contribute to their neuroprotective and cognitive-enhancing effects. researchgate.net

Monoamine Oxidase (MAO) Inhibition Studies

Coumarin derivatives have been extensively studied as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are critical in the metabolism of neurotransmitters and are implicated in neurodegenerative diseases like Parkinson's and Alzheimer's disease. researchgate.netnih.gov The coumarin scaffold is considered ideal for developing MAO inhibitors. scienceopen.com

Research has shown that the substitution pattern on the coumarin ring significantly influences the inhibitory activity and selectivity towards MAO-A or MAO-B. scienceopen.comsciforum.net For instance, 3-phenyl substitution in coumarin derivatives tends to enhance MAO-B inhibition, while 4-phenyl substitution is more effective for MAO-A inhibition. scienceopen.com Some 3-phenyl-substituted coumarins have shown significant MAO-B inhibition with IC50 values in the sub-micromolar range. scienceopen.com

Studies on various coumarin-3-acyl derivatives have identified potent and selective inhibitors of the MAO-B isoform. researchgate.net The presence of certain substituents at specific positions of the coumarin nucleus can greatly enhance MAO-B inhibitory potency and selectivity. researchgate.net These findings highlight the potential of designing novel coumarin-based MAO inhibitors for the treatment of neurological disorders. nih.govscienceopen.com

Modulation of Neuropathic Pain Pathways

Currently, there is a lack of direct scientific evidence from preclinical or clinical studies investigating the specific effects of 8-Hydroxy-7-methoxycoumarin on the modulation of neuropathic pain pathways. However, research on structurally related coumarins offers some insights into the potential, yet unconfirmed, activity of this compound.

For instance, studies on 7-Methoxycoumarin have demonstrated its potential in reducing neuropathic pain. Research has indicated that 7-Methoxycoumarin may achieve this by inhibiting the phospholipase enzyme and blocking voltage-gated calcium channels nih.govresearchgate.net. Another related coumarin, daphnetin , has been shown to alleviate neuropathic pain by suppressing the expression of inflammatory cytokines and inhibiting the activation of microglia and astrocytes in the spinal cord of animal models smolecule.com. Furthermore, Auraptenol , a coumarin with a similar methoxy group, is suggested as a potential novel analgesic for managing neuropathic pain due to its anti-hyperalgesic actions thegoodscentscompany.com.

These findings for related compounds suggest that the coumarin scaffold is a promising backbone for the development of agents targeting neuropathic pain. However, it is crucial to emphasize that these activities have not been demonstrated for 8-Hydroxy-7-methoxycoumarin, and dedicated studies are required to ascertain its potential in this area.

Enzyme Inhibition Studies (Beyond MAO)

The inhibitory effects of 8-Hydroxy-7-methoxycoumarin on various enzyme systems are not extensively documented in the scientific literature. While coumarins as a class are known to interact with a range of enzymes, specific data for this compound is scarce smolecule.com.

There are no direct studies reporting the phospholipase enzyme inhibitory activity of 8-Hydroxy-7-methoxycoumarin. However, research on the closely related 7-Methoxycoumarin has shown inhibitory effects on phospholipase A2 (PLA2). In one in vitro study, 7-Methoxycoumarin exhibited an IC50 value of 27.08 µg/ml for the inhibition of phospholipase nih.govresearchgate.net. This suggests a potential mechanism for the anti-inflammatory and analgesic effects observed with some coumarins.

Table 1: Phospholipase Inhibition by a Related Coumarin Derivative

| Compound | Enzyme | IC50 | Source |

|---|---|---|---|

| 7-Methoxycoumarin | Phospholipase A2 | 27.08 µg/ml | nih.govresearchgate.net |

Note: This data is for a related compound and not 8-Hydroxy-7-methoxycoumarin.

Beyond phospholipase, the broader enzyme inhibition profile of 8-Hydroxy-7-methoxycoumarin is not well-defined. Coumarins, in general, have been investigated for their inhibitory effects on a variety of enzymes involved in disease processes. For example, some coumarin derivatives have been shown to inhibit cytochrome P450 enzymes, which are critical in drug metabolism nih.gov. Additionally, derivatives of 8-methoxycoumarin (B1348513) have been synthesized and evaluated as inhibitors of VEGFR2 kinase, an important target in cancer therapy frontiersin.org. However, specific inhibitory constants and detailed mechanistic studies for 8-Hydroxy-7-methoxycoumarin against other key enzymes are not currently available.

Mechanistic Insights into the Biological Actions of 8 Hydroxy 7 Methoxycoumarin

Molecular Target Identification and Validation in Cellular Systems

8-Hydroxy-7-methoxycoumarin, a naturally occurring phenylpropanoid, has been the subject of research to understand its interactions with cellular components. medchemexpress.com Studies have shown its potential to interact with various biological molecules, influencing cellular processes. One of the key areas of investigation has been its cytotoxic effects on cancer cell lines. For instance, in GLC4 and COLO 320 cancer cells, 8-Hydroxy-7-methoxycoumarin displayed cytotoxicity with IC50 values of 179 μM and 145 μM, respectively, after a continuous four-day incubation period. medchemexpress.com This suggests that the compound may target molecules essential for the survival and proliferation of these cancer cells.

Furthermore, the structure of 8-Hydroxy-7-methoxycoumarin, with its hydroxyl and methoxy (B1213986) groups on the coumarin (B35378) scaffold, creates a distinct electronic distribution that likely governs its interactions with biological targets. vulcanchem.com While specific molecular targets are still under extensive investigation, the compound is known to be used as a fluorescent probe in biochemical assays. This application is based on its ability to absorb ultraviolet light and re-emit it as visible light, a property that allows for the study of enzyme activities and protein interactions, thereby aiding in the identification of molecular and cellular processes. biosynth.com

Signaling Pathway Modulation in Cellular Responses

8-Hydroxy-7-methoxycoumarin and its related coumarin derivatives have been shown to modulate several key signaling pathways within cells, influencing a range of cellular responses from inflammation to melanogenesis.

One of the prominent pathways affected is the Mitogen-Activated Protein Kinase (MAPK) pathway . This pathway is crucial for cell proliferation, differentiation, and survival. Research indicates that 8-methoxycoumarin (B1348513), a closely related compound, enhances melanogenesis in B16F10 murine melanoma cells by activating the MAPK signaling pathway. researchgate.net This leads to the upregulation of microphthalmia-associated transcription factor (MITF), a key regulator of melanocyte development, and subsequently increases the expression of tyrosinase and tyrosinase-related proteins. researchgate.netmdpi.com

Another critical pathway modulated by coumarin derivatives is the Nuclear Factor-kappa B (NF-κB) signaling pathway . This pathway is a primary regulator of inflammatory and immune responses. Studies on related coumarins demonstrate the ability to inhibit the activation of NF-κB. For example, 7,8-dimethoxycoumarin (B190902) has been shown to attenuate inflammation by targeting the NF-κB and MAPK signaling pathways. researchgate.netmdpi.com Similarly, 4-hydroxy-7-methoxycoumarin (B561722) suppresses inflammation in LPS-activated macrophages by inhibiting both NF-κB and MAPK activation. mdpi.com This inhibition leads to a reduction in the production of pro-inflammatory mediators.

The table below summarizes the observed effects of related coumarins on these signaling pathways:

| Compound | Cell Line | Pathway(s) Modulated | Observed Effect |

| 8-methoxycoumarin | B16F10 melanoma cells | MAPK | Increased melanogenesis researchgate.netmdpi.com |

| 7,8-dimethoxycoumarin | RAW 264.7 macrophages, HaCaT cells | NF-κB, MAPK | Attenuation of inflammation researchgate.netmdpi.com |

| 4-hydroxy-7-methoxycoumarin | RAW 264.7 macrophages | NF-κB, MAPK | Suppression of inflammation mdpi.com |

| 6-methylcoumarin (B191867) | RAW 264.7 macrophages | MAPK, NF-κB | Suppression of inflammatory cytokine expression mdpi.com |

These findings highlight the significant role of the coumarin scaffold in modulating fundamental cellular signaling cascades, which in turn affects a variety of physiological and pathological processes.

Gene Expression Regulation Studies

The modulation of signaling pathways by 8-Hydroxy-7-methoxycoumarin and its analogs directly translates to changes in gene expression, impacting various cellular functions.

A key target of regulation is the expression of genes involved in inflammation. For instance, the inhibition of the NF-κB and MAPK pathways by coumarin derivatives leads to the downregulation of pro-inflammatory genes. In LPS-stimulated RAW 264.7 macrophages, treatment with 4-hydroxy-7-methoxycoumarin resulted in decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory response. mdpi.com Similarly, 6-methylcoumarin treatment in the same cell line also led to a significant reduction in the expression of iNOS and COX-2. mdpi.com

In the context of melanogenesis, 8-methoxycoumarin was found to upregulate the expression of the microphthalmia-associated transcription factor (MITF) gene in B16F10 cells via the MAPK pathway. researchgate.netmdpi.com This, in turn, increased the expression of its downstream target genes, including tyrosinase, tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2), all of which are crucial for melanin (B1238610) synthesis. researchgate.net

Furthermore, studies on other coumarins have revealed their influence on the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a vital role in the antioxidant defense system. Fraxetin (B1674051) (7,8-dihydroxy-6-methoxycoumarin), for example, upregulates the expression of the heme oxygenase-1 (HO-1) gene in HaCaT cells by increasing the nuclear localization of Nrf2 and enhancing the activity of the antioxidant response element (ARE). nih.gov

The table below provides a summary of the regulatory effects of related coumarins on specific gene expression:

| Compound | Cell Line | Target Gene(s) | Effect on Gene Expression |

| 4-hydroxy-7-methoxycoumarin | RAW 264.7 macrophages | iNOS, COX-2 | Downregulation mdpi.com |

| 6-methylcoumarin | RAW 264.7 macrophages | iNOS, COX-2 | Downregulation mdpi.com |

| 8-methoxycoumarin | B16F10 melanoma cells | MITF, Tyrosinase, TRP-1, TRP-2 | Upregulation researchgate.netmdpi.com |

| Fraxetin | HaCaT cells | HO-1 | Upregulation nih.gov |

These studies demonstrate the capacity of coumarin derivatives to act as regulators of gene expression, thereby influencing complex cellular processes such as inflammation, melanogenesis, and antioxidant defense.

Induction of Cellular Apoptosis and Necrosis Pathways

Research has indicated that 8-Hydroxy-7-methoxycoumarin and its structural analogs can induce programmed cell death, specifically apoptosis and necrosis, in various cancer cell lines.

Studies have shown that 8-Hydroxy-7-methoxycoumarin exhibits cytotoxic properties against different cancer cells. medchemexpress.com While the precise apoptotic pathways initiated by this specific compound are a subject of ongoing research, the broader class of coumarins has been extensively studied for their pro-apoptotic effects. For example, a novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide (compound 7) was found to induce both apoptosis and necrosis in HepG-2 human liver cancer cells. frontiersin.org Flow cytometric analysis revealed a significant increase in the percentage of apoptotic cells in both early and late stages. frontiersin.org Specifically, early apoptotic cells increased 45-fold and late apoptotic cells increased 73-fold compared to the control group. frontiersin.org This compound also caused a 2.5-fold increase in necrosis. frontiersin.org

The mechanism of apoptosis induction by related coumarins often involves the modulation of key regulatory proteins. For instance, 7,8-dihydroxycoumarin (daphnetin) was shown to induce apoptosis in A549 human lung adenocarcinoma cells by suppressing the Akt/NF-κB signaling pathway. nih.gov This suppression led to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein caspase-3. nih.gov Another study on novel 3,5,8-trisubstituted coumarins demonstrated that a lead compound (compound 5) induced a 41.7-fold increase in early apoptosis and a 33-fold increase in late-stage apoptosis in MCF-7 breast cancer cells. nih.gov

The following table summarizes the effects of related coumarins on apoptosis and necrosis:

| Compound | Cell Line | Effect on Apoptosis | Effect on Necrosis |

| N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide (compound 7) | HepG-2 | 45-fold increase (early), 73-fold increase (late) frontiersin.org | 2.5-fold increase frontiersin.org |

| 7,8-dihydroxycoumarin (daphnetin) | A549 | Induction via suppression of Akt/NF-κB nih.gov | Not specified |

| 3,5,8-trisubstituted coumarin (compound 5) | MCF-7 | 41.7-fold increase (early), 33-fold increase (late) nih.gov | Moderate impact nih.gov |

These findings underscore the potential of coumarin derivatives to trigger cell death pathways in cancer cells, making them interesting candidates for further investigation in oncology research.

Alterations in Cellular Membrane Integrity and Permeability

Studies on coumarin derivatives have demonstrated their ability to disrupt the integrity and increase the permeability of cellular membranes, particularly in pathogenic microorganisms.

Research on the antimicrobial effects of coumarin analogs against foodborne pathogens revealed that compounds containing a methoxy group on the coumarin skeleton, such as 7,8-dihydroxy-6-methoxycoumarin and 7-hydroxy-6-methoxycoumarin, exhibited notable antimicrobial activity. nih.govresearchgate.netresearchgate.net In contrast, analogs with only hydroxyl groups, like 7-hydroxycoumarin and 6,7-dihydroxycoumarin, showed no such activity. nih.govresearchgate.netresearchgate.net

The antimicrobial mechanism of these active coumarins is associated with the loss of cell membrane integrity. nih.govresearchgate.netresearchgate.net This was confirmed by several experimental observations. Electron microscopy of treated bacterial cells showed visible damage to the cell membrane. nih.govresearchgate.net Furthermore, treatment with an ethyl acetate (B1210297) fraction of Fraxinus rhynchophylla extract, which contains these active coumarins, led to the release of extracellular ATP and other cell constituents. nih.govresearchgate.netresearchgate.net An increase in extracellular ATP is a key indicator of compromised membrane permeability.

The table below details the effects of related coumarins on the cellular membranes of foodborne pathogens:

| Compound/Extract | Organism(s) | Method of Detection | Observed Effect |

| Ethyl acetate fraction of F. rhynchophylla extract | Foodborne pathogens | Electron microscopy | Visible membrane damage nih.govresearchgate.net |

| Ethyl acetate fraction of F. rhynchophylla extract | Foodborne pathogens | Extracellular ATP measurement | Increased release of ATP nih.govresearchgate.netresearchgate.net |

| Ethyl acetate fraction of F. rhynchophylla extract | Foodborne pathogens | Measurement of released cell constituents | Increased release of cellular components nih.govresearchgate.netresearchgate.net |

These findings suggest that certain coumarin derivatives can selectively target and disrupt the cellular membranes of pathogens, leading to their demise. This mechanism of action is a significant aspect of their antimicrobial properties.

Modulation of Reactive Oxygen Species Production and Scavenging

8-Hydroxy-7-methoxycoumarin and its analogs have been shown to influence the delicate balance of reactive oxygen species (ROS) within cells, both by affecting their production and by participating in their scavenging.

Coumarin derivatives have demonstrated antioxidant properties by acting as free radical scavengers, which helps to protect cells from oxidative damage. For instance, fraxetin (7,8-dihydroxy-6-methoxycoumarin) has been reported to possess antioxidant properties by modulating the Nrf2 signaling pathway, which is a key regulator of the cellular antioxidant response. nih.gov

Conversely, in some contexts, coumarins can contribute to the generation of ROS, which can be a mechanism for their therapeutic effects, such as in cancer therapy where increased ROS levels can induce apoptosis. However, the primary focus of many studies has been on their antioxidant and ROS scavenging capabilities. A study on the leaf extract of Vernicia fordii, which contains various phenolic compounds including coumarins, showed that it could downregulate ROS in the fungus Colletotrichum fructicola, contributing to its antifungal activity. peerj.com

The table below lists some common reactive oxygen species and known chemical scavengers, providing a general context for the types of molecules that coumarins might interact with or mimic in their antioxidant actions.

| Reactive Oxygen Species | Known Chemical Scavenger(s) |

| Hydrogen peroxide (H₂O₂) | Sodium pyruvate, N,N'-dimethylthiourea (DMTU) thermofisher.com |

| Hydroxyl radical (HO•) | Mannitol, Dimethyl sulfoxide (B87167) (DMSO) thermofisher.com |

| Superoxide anion (•O₂⁻) | Tiron, Manganese (III) tetrakis (4-benzoic acid) porphyrin (MnTBAP) thermofisher.com |

| Peroxyl radical (ROO•) | Trolox, α-tocopherol thermofisher.com |

| Singlet oxygen (¹O₂) | Sodium azide (B81097) thermofisher.com |

The ability of 8-Hydroxy-7-methoxycoumarin and related compounds to modulate ROS production and scavenging highlights their potential to influence cellular states in both health and disease, particularly in conditions associated with oxidative stress.

Structure Activity Relationship Sar Studies of 8 Hydroxy 7 Methoxycoumarin and Coumarin Derivatives

Influence of Substituent Position on Biological Activity

The position of substituents on the coumarin (B35378) nucleus is a critical determinant of the resulting derivative's biological activity. conicet.gov.arnih.gov Modifications at various positions can significantly alter the compound's electronic properties, lipophilicity, and steric interactions with biological targets, thereby modulating its pharmacological profile.

Positions C-3 and C-4: The C-3 and C-4 positions of the pyrone ring are frequently targeted for modification. For instance, the introduction of electron-withdrawing groups at the C-3 position has been shown to enhance anticoagulant activity, while electron-donating groups at the same position can improve anti-inflammatory properties. jopir.in Substituents at the C-4 position significantly impact receptor binding and metabolic stability. jopir.in For example, an aryl group at the C-4 position is associated with good anti-HIV, anti-tumor, anti-inflammatory, and analgesic activities. sci-hub.se The presence of a methyl group at C-4 typically increases lipophilicity and membrane permeability. jopir.in In some cases, an unsubstituted C-4 position is a feature of naturally occurring coumarins. kuey.net

Positions C-5, C-6, C-7, and C-8: The benzene (B151609) ring of the coumarin scaffold also offers multiple sites for substitution. Modifications at positions C-6 and C-7 can affect the electronic properties and receptor interactions of the compound. jopir.in For instance, substitutions at the 7-position have a significant influence on antioxidant and anti-inflammatory bioactivity scores. iucr.org Halogen substitutions, particularly at position 6, have been observed to increase anti-inflammatory activity. nih.gov The introduction of substituents at the C-8 position, such as a hydroxyl or unsaturated carbonyl group, has been shown to be important for biological activity. kuey.net

The following table provides a summary of how substituents at different positions on the coumarin ring can influence its biological activities:

| Position | Type of Substituent | Resulting Biological Activity |

| C-3 | Electron-withdrawing group | Enhanced anticoagulant activity jopir.in |

| C-3 | Electron-donating group | Improved anti-inflammatory properties jopir.in |

| C-3 | Phenyl group | Strong anti-HIV and antioxidant effects sci-hub.se |

| C-4 | Aryl group | Good anti-HIV, anti-tumor, anti-inflammatory, and analgesic activities sci-hub.se |

| C-4 | Methyl group | Increased lipophilicity and membrane permeability jopir.in |

| C-6 | Halogen (e.g., Chlorine, Bromine) | Increased anti-inflammatory activity nih.gov |

| C-7 | Methoxy (B1213986) group | Increased anti-inflammatory properties jopir.in |

| C-7 | Amino group | Improved antimicrobial activity jopir.in |

| C-8 | Hydroxyl or unsaturated carbonyl group | Important for maintaining bioactivity kuey.net |

Role of Hydroxyl and Methoxy Groups in Modulating Pharmacological Profiles

The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the coumarin scaffold are of particular importance in defining the pharmacological profile of its derivatives. These groups can participate in hydrogen bonding, alter electronic distribution, and influence the lipophilicity of the molecule.

Methoxy groups, such as the one at the 7-position in 8-Hydroxy-7-methoxycoumarin, alter the electronic distribution within the molecule. vulcanchem.com This modification can influence the compound's lipophilicity and its ability to permeate cell membranes. vulcanchem.com For example, a methoxy group at the C-7 position has been linked to increased anti-inflammatory properties. jopir.in The substitution of a methoxy group at the 7-position in osthole (B1677514), a natural coumarin, contributes to a significant reduction in plasma alanine (B10760859) transaminase (ALT) levels in hepatitis models. nih.gov

The interplay between hydroxyl and methoxy groups is also crucial. The methylation of a hydroxyl group can sometimes reduce a specific biological activity, highlighting the importance of the free hydroxyl for certain interactions.

Stereochemical Considerations in Pharmacological Efficacy

While the core coumarin structure is planar, the introduction of chiral centers through substitution can lead to stereoisomers (enantiomers or diastereomers). The three-dimensional arrangement of atoms in these isomers can significantly impact their interaction with chiral biological targets such as enzymes and receptors. This can result in differences in pharmacological efficacy, potency, and even the nature of the biological response between stereoisomers.

Although specific research on the stereochemical considerations of 8-Hydroxy-7-methoxycoumarin is not extensively detailed in the provided context, the general principles of stereochemistry in drug action are highly relevant to coumarin derivatives. For many classes of drugs, one enantiomer is significantly more active than the other, or the two enantiomers may even have different, sometimes opposing, pharmacological effects. Therefore, when designing and synthesizing new coumarin derivatives with chiral centers, it is essential to consider the stereochemistry to optimize therapeutic outcomes.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to understand the relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates. nih.govresearchgate.net

Several QSAR studies have been conducted on coumarin derivatives to elucidate the key structural features governing their various biological activities. nih.govphyschemres.org These studies typically involve calculating a range of molecular descriptors for each compound, which quantify various aspects of its structure, such as electronic, steric, and lipophilic properties. nih.gov Statistical methods, like Multiple Linear Regression (MLR), are then used to build a model that correlates these descriptors with the observed biological activity. nih.govscientific.net

For example, QSAR models for the antioxidant activity of coumarin derivatives have revealed that parameters such as molecular complexity, the ability to donate hydrogen bonds, and lipophilicity are important for this activity. nih.gov Another QSAR study on coumarins as free radical scavengers identified the hydrogen-bond donor count, molecular weight, and certain autocorrelation descriptors as crucial for their antioxidant capacity. physchemres.org

These models not only help in understanding the mechanism of action but also serve as predictive tools. For instance, a validated QSAR model can be used to predict the antioxidant activity of newly designed coumarin derivatives in silico before undertaking their actual synthesis and testing. nih.gov This computational approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.

Computational and in Silico Research on 8 Hydroxy 7 Methoxycoumarin

Molecular Docking Studies with Identified Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Research has explored the interaction of 8-Hydroxy-7-methoxycoumarin with specific protein targets implicated in various diseases. In one study, its synonym, daphnetin (B354214) 7-methyl ether, was identified as a bioactive compound in herbs used in traditional treatments for Polycystic Ovarian Syndrome (PCOS). ijpsr.com Molecular docking was performed to evaluate its potential interaction with 17α-hydroxylase (CYP17A1), a key enzyme in androgen biosynthesis, which is often dysregulated in PCOS. ijpsr.com While the study highlighted compounds with the most favorable interactions, it positioned 8-Hydroxy-7-methoxycoumarin as a relevant phytochemical for the targeted disease pathway. ijpsr.com

In another context, in silico experiments suggested a favorable binding profile for isolates from Daphne genkwa, including 8-Hydroxy-7-methoxycoumarin, towards the Ras/MAPK signaling pathway, which is a common molecular pathway in the development and progression of certain tumors. researchgate.net The fundamental structure of the compound, with its hydroxyl and methoxy (B1213986) groups, allows for various interactions, such as hydrogen bonding and hydrophobic contacts, with protein residues. vulcanchem.com

| Protein Target | PDB ID | Therapeutic Area | Study Context |

|---|---|---|---|

| 17α-hydroxylase (CYP17A1) | 2J7U | Polycystic Ovarian Syndrome (PCOS) | Screening of bioactive compounds from herbs used in Siddha medicine for gynecological problems. ijpsr.com |

| Ras/MAPK Pathway Proteins | Not Specified | Oncology | Investigation of isolates from Daphnis Genkwae Flos for activity against molecular pathways in liver tumors. researchgate.net |

Molecular Dynamics Simulations for Ligand-Protein Interactions

Following molecular docking, molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules. For ligand-protein complexes, MD simulations provide valuable insights into the stability of the predicted binding pose, the flexibility of the protein's active site, and the dynamic behavior of the ligand within the binding pocket over time. This technique can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking and can reveal conformational changes in the protein upon ligand binding.

While MD simulation is a critical step for validating the in silico interaction between a ligand and its target, specific studies detailing the molecular dynamics of 8-Hydroxy-7-methoxycoumarin complexed with a protein target have not been prominently featured in the reviewed literature. However, this methodology is standard in the computational evaluation of other coumarin (B35378) derivatives to assess the stability of their complexes.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the intrinsic electronic properties of a molecule. These calculations provide insights into the molecular structure, charge distribution, and reactivity, which are fundamental to its biological activity.

The chemical structure of 8-Hydroxy-7-methoxycoumarin features a hydroxyl group at position 8 and a methoxy group at position 7 of the coumarin core. vulcanchem.com This specific substitution pattern creates a distinct electronic distribution that governs its chemical behavior and interactions with biological systems. vulcanchem.com The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the methoxy and lactone groups can act as hydrogen bond acceptors, facilitating interactions with protein targets. vulcanchem.com

Computational studies on related coumarins have been used to determine properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of molecular reactivity and stability. A smaller energy gap suggests that the molecule can be more easily polarized and is generally more reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. While specific, detailed DFT studies for 8-Hydroxy-7-methoxycoumarin are not widely published, some physicochemical properties have been determined computationally.

Ligand-Based and Structure-Based Drug Design Approaches for Novel Analogues

Drug design strategies often use existing natural products as a starting point or "scaffold" for the development of novel therapeutic agents. The coumarin nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with diverse and significant biological activities. nih.gov 8-Hydroxy-7-methoxycoumarin itself is considered a potential lead compound for the development of new drugs, particularly in the antimicrobial field. vulcanchem.com

The process of creating novel analogues involves modifying the lead structure to improve its potency, selectivity, or pharmacokinetic properties. This can be guided by both ligand-based and structure-based methods. Ligand-based approaches use the knowledge of other active molecules to build a pharmacophore model, while structure-based design uses the 3D structure of the protein target to design molecules that fit optimally in the binding site.

An example of an analogue developed from this scaffold is 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin. biocrick.commdpi.com This compound, which features the addition of a prenyl group at the 3-position, has been investigated for its biological activities, including anti-HIV activity where it was found to inhibit viral replication. mdpi.com This demonstrates how the 8-Hydroxy-7-methoxycoumarin framework can be chemically modified to generate new compounds with distinct therapeutic potential.

Table of Mentioned Chemical Compounds

| Compound Name | Synonym(s) |

|---|---|

| 8-Hydroxy-7-methoxycoumarin | Daphnetin-7-methyl ether |

| 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin | - |

| Coumarin | 1,2-Benzopyrone |

| 7-hydroxycoumarin | Umbelliferone (B1683723) |

In Vitro and in Vivo Research Models for 8 Hydroxy 7 Methoxycoumarin Evaluation

Cell Culture Models for Antiproliferative and Anti-inflammatory Investigations

In vitro cell culture systems are fundamental tools for the initial screening and mechanistic study of chemical compounds like 8-Hydroxy-7-methoxycoumarin. These models allow for controlled investigations into the compound's effects on specific cellular processes, such as proliferation and inflammation, in various cell types, including cancer and immune cells.

Research has demonstrated the cytotoxic effects of 8-Hydroxy-7-methoxycoumarin against specific human cancer cell lines. For instance, studies have reported its activity against human small cell lung carcinoma (GLC4) and human colorectal cancer (COLO 320) cells, with IC50 values of 179 μM and 145 μM, respectively, after a four-day continuous incubation. medchemexpress.comnih.gov These findings highlight the compound's potential antiproliferative properties.

The anti-inflammatory potential of coumarins has been investigated using macrophage cell lines like RAW 264.7. While direct studies on 8-Hydroxy-7-methoxycoumarin are part of ongoing research, studies on structurally similar compounds provide valuable insights. For example, 4-hydroxy-7-methoxycoumarin (B561722) has been shown to significantly reduce the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. nih.govnih.govmdpi.com This compound was also found to decrease the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6, by inhibiting the NF-κB and MAPK signaling pathways. nih.govmdpi.com

In the context of liver cancer, derivatives of 8-methoxycoumarin (B1348513) have been synthesized and evaluated for their antiproliferative activity against HepG2 cells. ontosight.aismolecule.com Some of these analogues demonstrated significant cytotoxic effects, with certain compounds showing greater potency than the standard drug staurosporine, while exhibiting minimal impact on normal liver cells (HL-7702). ontosight.aismolecule.com

Furthermore, the influence of coumarin (B35378) derivatives on breast cancer cells has been explored. For example, 5-geranyloxy-7-methoxycoumarin, a derivative, exhibited cytotoxic activity against the MCF-7 breast cancer cell line with an IC50 value of 204.69 ± 22.91 µg/mL. scispace.com Other research has investigated the cytostatic effects of coumarin and its metabolite, 7-hydroxycoumarin, on MCF-7 cells. researchgate.net In laryngeal cancer cells (LCCs), the related compound 7-methoxycoumarin (B196161) (herniarin) showed very low cytotoxicity but did induce cell cycle arrest at higher concentrations. scispace.com

Table 1: Antiproliferative and Anti-inflammatory Activity of 8-Hydroxy-7-methoxycoumarin and Related Compounds in Cell Culture Models

| Compound | Cell Line | Model Type | Research Focus | Key Findings | Citations |

|---|---|---|---|---|---|

| 8-Hydroxy-7-methoxycoumarin | GLC4 (Human Small Cell Lung Carcinoma) | Cancer Cell Line | Antiproliferative | IC50: 179 μM | medchemexpress.comnih.gov |

| 8-Hydroxy-7-methoxycoumarin | COLO 320 (Human Colorectal Cancer) | Cancer Cell Line | Antiproliferative | IC50: 145 μM | medchemexpress.comnih.gov |

| 4-Hydroxy-7-methoxycoumarin | RAW 264.7 (Murine Macrophage) | Immune Cell Line | Anti-inflammatory | Reduced NO, PGE2, TNF-α, IL-1β, IL-6 production. | nih.govnih.govmdpi.com |

| N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide analogues | HepG2 (Human Hepatocellular Carcinoma) | Cancer Cell Line | Antiproliferative | Potent cytotoxicity, in some cases exceeding staurosporine. | ontosight.aismolecule.com |

| 5-Geranyloxy-7-methoxycoumarin | MCF-7 (Human Breast Adenocarcinoma) | Cancer Cell Line | Antiproliferative | IC50: 204.69 ± 22.91 µg/mL. | scispace.com |

| 7-Methoxycoumarin (Herniarin) | Laryngeal Cancer Cells (LCCs) | Cancer Cell Line | Antiproliferative | Low cytotoxicity; induced G1 cell cycle arrest. | scispace.com |

Animal Models for Neuroprotective and Anti-inflammatory Investigations

Animal models are indispensable for evaluating the systemic effects of compounds like 8-Hydroxy-7-methoxycoumarin in a complex biological environment. Rodent and zebrafish models are commonly employed to investigate neuroprotective and anti-inflammatory activities in vivo.

While direct studies on 8-Hydroxy-7-methoxycoumarin in these models are still emerging, research on related coumarins provides a basis for potential investigations. For instance, osthole (B1677514), a coumarin derivative, has demonstrated neuroprotective effects and has been studied for its potential in addressing conditions like Alzheimer's disease. mdpi.com It has also shown anti-inflammatory effects in a rat model of chronic kidney failure and in mouse microglial cells. ljmu.ac.uk